molecular formula C24H23N3O3 B4338835 N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-[(3-METHOXYPHENOXY)METHYL]BENZAMIDE

N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-[(3-METHOXYPHENOXY)METHYL]BENZAMIDE

Cat. No.: B4338835
M. Wt: 401.5 g/mol
InChI Key: SVGYSVKTFYUHSB-UHFFFAOYSA-N
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Description

N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-[(3-METHOXYPHENOXY)METHYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a benzamide moiety, which is often found in pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-[(3-METHOXYPHENOXY)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with ethyl formate under acidic conditions. The resulting 1-ethyl-1H-benzimidazole is then reacted with 4-[(3-methoxyphenoxy)methyl]benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-[(3-METHOXYPHENOXY)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized to form N-oxide derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: N-oxide derivatives of the benzimidazole core.

    Reduction: Amino derivatives if a nitro group is present.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-[(3-METHOXYPHENOXY)METHYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.

Mechanism of Action

The mechanism of action of N1-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-[(3-METHOXYPHENOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to the active sites of certain enzymes, inhibiting their activity. This can lead to a cascade of biochemical events that result in the desired therapeutic effect. The benzamide moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-[(3-METHOXYPHENOXY)METHYL]BENZAMIDE is unique due to its combination of a benzimidazole core and a benzamide moiety, which imparts distinct biological and chemical properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-(1-ethylbenzimidazol-2-yl)-4-[(3-methoxyphenoxy)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-3-27-22-10-5-4-9-21(22)25-24(27)26-23(28)18-13-11-17(12-14-18)16-30-20-8-6-7-19(15-20)29-2/h4-15H,3,16H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGYSVKTFYUHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(C=C3)COC4=CC=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-[(3-METHOXYPHENOXY)METHYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-[(3-METHOXYPHENOXY)METHYL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-[(3-METHOXYPHENOXY)METHYL]BENZAMIDE
Reactant of Route 4
N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-[(3-METHOXYPHENOXY)METHYL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-[(3-METHOXYPHENOXY)METHYL]BENZAMIDE
Reactant of Route 6
N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-4-[(3-METHOXYPHENOXY)METHYL]BENZAMIDE

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